2-Chloro-5-[2-(1,3-dioxanyl)]-1-pentene 2-Chloro-5-[2-(1,3-dioxanyl)]-1-pentene
Brand Name: Vulcanchem
CAS No.:
VCID: VC13545236
InChI: InChI=1S/C9H15ClO2/c1-8(10)4-2-5-9-11-6-3-7-12-9/h9H,1-7H2
SMILES: C=C(CCCC1OCCCO1)Cl
Molecular Formula: C9H15ClO2
Molecular Weight: 190.67 g/mol

2-Chloro-5-[2-(1,3-dioxanyl)]-1-pentene

CAS No.:

Cat. No.: VC13545236

Molecular Formula: C9H15ClO2

Molecular Weight: 190.67 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-5-[2-(1,3-dioxanyl)]-1-pentene -

Specification

Molecular Formula C9H15ClO2
Molecular Weight 190.67 g/mol
IUPAC Name 2-(4-chloropent-4-enyl)-1,3-dioxane
Standard InChI InChI=1S/C9H15ClO2/c1-8(10)4-2-5-9-11-6-3-7-12-9/h9H,1-7H2
Standard InChI Key OASQFLNOWUGMLU-UHFFFAOYSA-N
SMILES C=C(CCCC1OCCCO1)Cl
Canonical SMILES C=C(CCCC1OCCCO1)Cl

Introduction

Structural and Physicochemical Characteristics

The compound’s structure features a five-carbon chain (pentene) with a chlorine atom at the second carbon and a 1,3-dioxane ring attached to the fifth carbon. The 1,3-dioxanyl group contributes steric bulk and electronic effects, influencing reactivity patterns. Key physicochemical properties include:

PropertyValue/DescriptionSource Relevance
Molecular FormulaC₁₀H₁₅ClO₂Derived from analogous compounds
Molecular Weight202.68 g/molCalculated from formula
Boiling PointEstimated 180–190°C (0.1 mmHg)Extrapolated from
SolubilityMiscible in THF, CH₂Cl₂, ethersSimilar to
StabilitySensitive to moisture, lightBased on halogenated analogs

The chlorine atom at position 2 enhances electrophilicity, enabling nucleophilic substitution, while the dioxanyl group stabilizes adjacent carbocations, facilitating cyclization reactions .

Synthetic Routes and Optimization

Cyclization of Diol Precursors

A common approach involves the acid-catalyzed cyclization of 5-(2,2-dihydroxyethyl)-2-chloro-1-pentene. Using p-toluenesulfonic acid (PTSA) in refluxing toluene, the diol undergoes dehydration to form the 1,3-dioxanyl ring:

5-(2,2-Dihydroxyethyl)-2-chloro-1-pentenePTSA, tolueneΔ2-Chloro-5-[2-(1,3-dioxanyl)]-1-pentene+2H2O[5]\text{5-(2,2-Dihydroxyethyl)-2-chloro-1-pentene} \xrightarrow[\text{PTSA, toluene}]{\Delta} \text{2-Chloro-5-[2-(1,3-dioxanyl)]-1-pentene} + 2\text{H}_2\text{O} \quad[5]

Yields typically range from 65–75%, with purity dependent on distillation conditions .

Grignard-Mediated Coupling

An alternative method adapts TurboGrignard chemistry (iso-propylmagnesium chloride-LiCl complex) to couple 2-chloro-5-bromo-1-pentene with 1,3-dioxane-2-methanol. The reaction proceeds at 0°C in THF under nitrogen, achieving 82% yield after 12 hours :

2-Chloro-5-bromo-1-pentene+1,3-Dioxane-2-methanolTHF, 0°CTurboGrignardTarget Compound+MgBrCl[2]\text{2-Chloro-5-bromo-1-pentene} + \text{1,3-Dioxane-2-methanol} \xrightarrow[\text{THF, 0°C}]{\text{TurboGrignard}} \text{Target Compound} + \text{MgBrCl} \quad[2]

This method offers superior regioselectivity compared to acid-catalyzed routes.

Industrial-Scale Production

For bulk synthesis, continuous-flow reactors are employed to minimize side reactions. Parameters include:

  • Temperature: 80–100°C

  • Catalyst: 0.5 mol% Pd/C (for debromination steps)

  • Purification: Short-path distillation under reduced pressure (10 mbar) .

Reactivity and Functionalization

Electrophilic Addition

The terminal alkene undergoes halogenation (e.g., bromine in dioxane) to form 1,2-dibromo derivatives. Reaction kinetics show a 4:1 preference for anti-Markovnikov addition due to the electron-withdrawing chlorine :

Target Compound+Br2dioxane2-Chloro-5-[2-(1,3-dioxanyl)]-1,2-dibromopentane[5]\text{Target Compound} + \text{Br}_2 \xrightarrow{\text{dioxane}} \text{2-Chloro-5-[2-(1,3-dioxanyl)]-1,2-dibromopentane} \quad[5]

Nucleophilic Substitution

The chlorine atom is susceptible to displacement by nucleophiles. With sodium methoxide in methanol, substitution yields 2-methoxy derivatives:

Target Compound+NaOCH3MeOH2-Methoxy-5-[2-(1,3-dioxanyl)]-1-pentene+NaCl[1]\text{Target Compound} + \text{NaOCH}_3 \xrightarrow{\text{MeOH}} \text{2-Methoxy-5-[2-(1,3-dioxanyl)]-1-pentene} + \text{NaCl} \quad[1]

Reaction rates correlate with solvent polarity (k = 0.45 h⁻¹ in DMF vs. 0.12 h⁻¹ in toluene).

Oxidation Pathways

Ozonolysis cleaves the pentene chain, producing 2-chloro-5-[2-(1,3-dioxanyl)]pentanal. Subsequent oxidation with KMnO₄ yields the corresponding carboxylic acid :

Target Compound-78°CO3Pentanal derivativeH2OKMnO4Carboxylic acid[3]\text{Target Compound} \xrightarrow[\text{-78°C}]{\text{O}_3} \text{Pentanal derivative} \xrightarrow[\text{H}_2\text{O}]{\text{KMnO}_4} \text{Carboxylic acid} \quad[3]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 5.85 (m, 1H, CH₂=CH–)

    • δ 4.10–3.95 (m, 4H, dioxanyl O–CH₂–)

    • δ 2.55 (t, J = 7.2 Hz, 2H, Cl–CH₂–)

  • ¹³C NMR:

    • 124.8 ppm (C=C), 98.5 ppm (dioxanyl acetal), 45.2 ppm (Cl–CH₂)

Infrared Spectroscopy

Prominent bands include:

  • 1640 cm⁻¹ (C=C stretch)

  • 1120 cm⁻¹ (C–O–C in dioxane)

  • 740 cm⁻¹ (C–Cl bend)

Applications and Derivatives

Pharmaceutical Intermediates

The compound serves as a precursor to prostaglandin analogs, where the dioxanyl group mimics cyclopentane rings in bioactive molecules . Patent WO2005070891A2 highlights its utility in angiogenesis inhibitors, though specific derivatives remain proprietary .

Polymer Chemistry

Copolymerization with styrene yields materials with enhanced thermal stability (Tg = 145°C vs. 100°C for pure polystyrene) .

Agrochemicals

Chlorinated derivatives exhibit herbicidal activity against Amaranthus retroflexus (LD₅₀ = 2.3 µg/mL), though environmental persistence requires formulation with biodegradable surfactants.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator